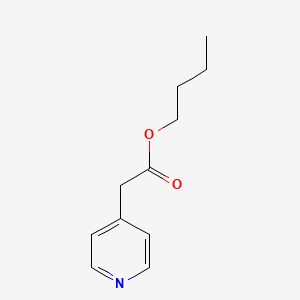
Butyl (pyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (pyridin-4-yl)acetate: is an organic compound that belongs to the class of esters It consists of a butyl group attached to the acetate moiety, which is further connected to a pyridine ring at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize butyl (pyridin-4-yl)acetate is through the esterification of pyridin-4-ylacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification process, where pyridin-4-ylacetic acid is reacted with butanol in the presence of an acid catalyst like hydrochloric acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyl (pyridin-4-yl)acetate can undergo oxidation reactions, particularly at the butyl group, leading to the formation of this compound derivatives with oxidized functional groups.
Reduction: The compound can also undergo reduction reactions, especially at the pyridine ring, resulting in the formation of reduced pyridine derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, where various substituents can replace hydrogen atoms, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Butyl (pyridin-4-yl)acetate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Biochemical Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives may exhibit pharmacological activities, making them useful in developing new therapeutic agents.
Industry:
Fragrances and Flavors: The ester functional group imparts a pleasant aroma, making it suitable for use in the fragrance and flavor industry.
Polymer Production: It can be used as a monomer or additive in polymer production, enhancing the properties of the final product.
Mécanisme D'action
The mechanism of action of butyl (pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (pyridin-4-yl)acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (pyridin-4-yl)acetate: Contains a methyl group instead of a butyl group.
Propyl (pyridin-4-yl)acetate: Features a propyl group in place of the butyl group.
Uniqueness:
- The longer butyl chain may also enhance its interactions with hydrophobic regions of biological targets, potentially leading to different biological activities.
Butyl (pyridin-4-yl)acetate: has a longer alkyl chain compared to its ethyl, methyl, and propyl counterparts, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Propriétés
Numéro CAS |
132241-73-7 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
butyl 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
NXSGYJCGZLTOSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


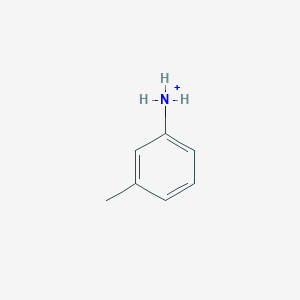
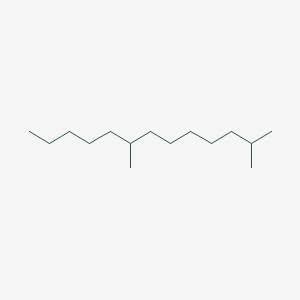
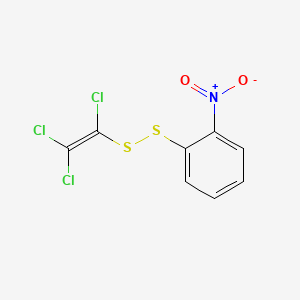
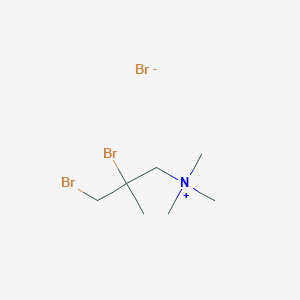
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
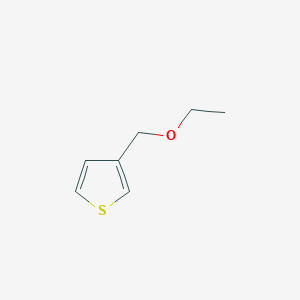
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
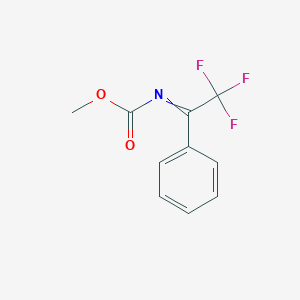
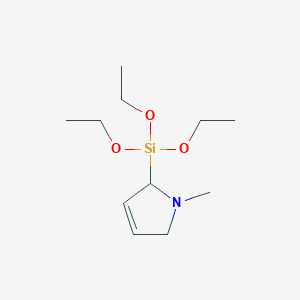
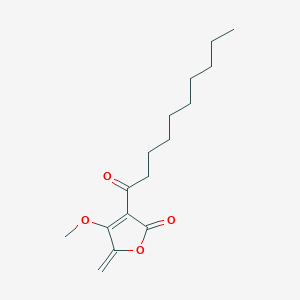
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
